molecular formula C18H11BrO3 B6496670 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 140399-51-5

3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No. B6496670
CAS RN: 140399-51-5
M. Wt: 355.2 g/mol
InChI Key: PAOWCYOCGZAQIT-JXMROGBWSA-N
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Description

Molecular Structure Analysis

The molecular structure of a related compound, “(2E)-3-(2-bromophenyl)prop-2-enoyl chloride”, has been reported . Its IUPAC name is “(2E)-3-(2-bromophenyl)-2-propenoyl chloride” and its InChI code is "1S/C9H6BrClO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H/b6-5+" .


Physical And Chemical Properties Analysis

The related compound “(2E)-3-(2-bromophenyl)prop-2-enoyl chloride” has a molecular weight of 245.5 and is a powder at room temperature .

Scientific Research Applications

Synthesis and Crystallography

The compound has been synthesized and its crystallography has been reported . The synthesis of this compound and its crystallographic study can provide valuable insights into its structure and properties .

Second Harmonic Generation Study

The compound has been studied for its second harmonic generation . This refers to a process where two photons with the same frequency interact with a non-linear material, combine, and generate a new photon with twice the energy and, therefore, twice the frequency and half the wavelength of the initial photons .

UV and FTIR Studies

The compound has been subjected to UV and FTIR studies . These studies can provide information about the absorption and emission spectra of the compound, which can be useful in various applications, such as sensing and imaging .

Thermo Gravimetric Analysis

Thermo gravimetric analysis of the compound shows a melting point at 154° C . This analysis can provide information about the thermal stability of the compound, which can be important in applications that involve high temperatures .

Photoluminescence Study

A photoluminescence study has given strong emission of blue and green at 465, 480, 489 and 560 nm with quantum yield . Photoluminescence refers to light emission from any form of matter after the absorption of photons. This property can be used in various applications, such as in the development of photoluminescent materials for optoelectronic devices .

Neuroprotective Agent Against Alzheimer’s Disease

The compound has been found to be a promising molecule in the treatment of Alzheimer’s disease . It has shown predominant acetylcholinesterase inhibition and hence it was found dual acting in vitro . This suggests that the compound could be used as a neuroprotective agent against neuronal degeneration, one of the main contributing parameters related to Alzheimer’s disease .

Safety and Hazards

The related compound “(2E)-3-(2-bromophenyl)prop-2-enoyl chloride” has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302 and H314 indicate that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

3-[(E)-3-(4-bromophenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO3/c19-14-8-5-12(6-9-14)7-10-16(20)15-11-13-3-1-2-4-17(13)22-18(15)21/h1-11H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOWCYOCGZAQIT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one
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3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one
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3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one
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3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one
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3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one

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